Home > Products > Screening Compounds P106437 > Kininogen-Based Thrombin Inhibitor
Kininogen-Based Thrombin Inhibitor - 289652-40-0

Kininogen-Based Thrombin Inhibitor

Catalog Number: EVT-3393770
CAS Number: 289652-40-0
Molecular Formula: C29H46N8O7S
Molecular Weight: 650.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Kininogens are classified into two main types based on their molecular weight: high molecular weight kininogen and low molecular weight kininogen. High molecular weight kininogen is crucial for the contact activation system of blood coagulation, while low molecular weight kininogen is involved in other physiological processes but does not participate directly in clotting . The primary source of these proteins is the liver, where they are synthesized and released into the bloodstream.

Synthesis Analysis

Methods and Technical Details

The synthesis of kininogen-based thrombin inhibitors involves several complex biochemical processes. High molecular weight kininogen is produced through the transcription of the KNG1 gene, which undergoes alternative splicing to yield different isoforms. The full-length protein comprises multiple domains that facilitate its interaction with other components of the coagulation system .

The purification of kininogens from plasma typically involves techniques such as affinity chromatography and gel filtration. For instance, high molecular weight kininogen can be isolated using antibodies specific to its structure or through ion-exchange chromatography to separate it based on charge differences .

Molecular Structure Analysis

Structure and Data

The structure of high molecular weight kininogen has been challenging to elucidate due to its large size and complex domain organization. Recent advancements in cryo-electron microscopy have provided insights into its structural configuration, revealing multiple domains that contribute to its functional properties .

High molecular weight kininogen consists of several distinct domains:

  • Domain 1-4: Common to both high and low molecular weight forms.
  • Domain 5: Unique to high molecular weight kininogen, facilitating interactions with negatively charged surfaces.
  • Domain 6: Involved in binding to factor XI and prekallikrein.

The absence of crystallographic data for full-length kininogen highlights the need for further structural studies .

Chemical Reactions Analysis

Reactions and Technical Details

Kininogens participate in several critical biochemical reactions within the coagulation cascade. Upon activation by plasma kallikrein, high molecular weight kininogen releases bradykinin through proteolytic cleavage. This reaction is pivotal for initiating inflammatory responses and modulating vascular permeability .

Additionally, kininogens can inhibit thrombin activity through direct binding or by forming complexes with other proteins involved in coagulation. The interaction between high molecular weight kininogen and thrombin is essential for regulating clot formation and dissolution .

Mechanism of Action

Process and Data

The mechanism by which kininogen-based thrombin inhibitors exert their effects primarily involves their role as cofactors in the coagulation cascade. High molecular weight kininogen enhances the activation of factor XI by plasma kallikrein, which subsequently leads to thrombin generation through the intrinsic pathway .

Furthermore, these inhibitors can modulate inflammatory responses by releasing bradykinin, which acts on specific receptors (B1R and B2R) to promote vasodilation and increase vascular permeability . This dual role—regulating coagulation while mediating inflammation—positions kininogens as crucial players in both hemostasis and inflammatory processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kininogens exhibit several notable physical and chemical properties:

  • Molecular Weight: High molecular weight kininogen typically ranges from 100 to 120 kilodaltons.
  • Solubility: Kininogens are soluble in plasma due to their glycoprotein nature.
  • Stability: They are relatively stable under physiological conditions but can be degraded by proteolytic enzymes such as kallikrein.

Analytical techniques such as mass spectrometry have been employed to characterize these proteins further, providing insights into their post-translational modifications and functional states .

Applications

Scientific Uses

Kininogen-based thrombin inhibitors have significant applications in various scientific fields:

  • Thrombosis Research: Understanding their role in thrombus formation helps develop therapeutic strategies for thromboembolic disorders.
  • Inflammation Studies: Their involvement in bradykinin release makes them targets for research into inflammatory diseases such as hereditary angioedema.
  • Drug Development: Kininogen derivatives are being explored as potential anticoagulants or anti-inflammatory agents due to their ability to modulate coagulation pathways without increasing bleeding risk .
Introduction to Kininogen in Hemostatic Regulation

Role of High Molecular Weight Kininogen (HK) in the Contact Activation System

High Molecular Weight Kininogen (HK) is a 626-amino acid multidomain glycoprotein (70 kDa theoretical mass; ~120 kDa observed due to glycosylation) that circulates in plasma at ~70 µg/mL [1] [7]. It serves as a critical cofactor in the contact activation system (intrinsic pathway), where it forms non-covalent complexes with prekallikrein (PK) and coagulation Factor XI (FXI) [1] [4] [9]. HK's structural organization comprises six domains (D1-D6), with D5 and D6 being essential for surface-binding and protease recruitment [1] [7]:

  • D5 (residues 384–502): Binds negatively charged surfaces (e.g., polyphosphates, heparin) via histidine-rich motifs, anchoring the HK-PK/FXI complex to sites of vascular injury [1] [6].
  • D6 (residues 503–626): Mediates binding to FXI and PK through overlapping sites centered on residues 542–613 [6] [9].

This surface localization enables Factor XII (FXII) to activate PK to kallikrein and FXI to FXIa, initiating thrombin generation independently of tissue factor [1] [2]. In vitro studies demonstrate that HK deficiency or D6 blockade prolongs activated partial thromboplastin time (aPTT), confirming its role in contact-driven coagulation [4] [6].

Table 1: Functional Domains of High Molecular Weight Kininogen

DomainAmino Acid ResiduesPrimary FunctionsBinding Partners
D11–113Calcium binding; Cysteine protease inhibitionAtrial natriuretic factor
D2114–234Cysteine protease inhibition (calpain)Papain-like proteases
D3235–357Cysteine protease inhibition (papain); Cell bindingEndothelial cells, platelets
D4358–383Bradykinin release (cleavage site)Plasma kallikrein
D5384–502Surface binding (negatively charged)Heparin, polyphosphates
D6503–626FXI/PK complex formationFXI, prekallikrein

HK’s Dual Functionality: Bradykinin Release and Coagulation Modulation

HK exhibits a bifunctional role in hemostasis and inflammation:

  • Bradykinin Generation: Plasma kallikrein cleaves HK at two sites within D4 (residues 358–383), releasing the nonapeptide bradykinin (RPPGFSPFR) [1] [3]. Bradykinin induces vasodilation, vascular permeability, and inflammation via endothelial B2 receptors, contributing to pathological states like hereditary angioedema [3] [5].
  • Coagulation Modulation: Cleavage of HK by kallikrein converts it to two-chain HKa (heavy chain: D1-D3; light chain: D5-D6). HKa retains surface-binding capabilities but exhibits altered cofactor activity. While intact HK supports FXI activation, HKa may inhibit thrombin-induced platelet aggregation and endothelial adhesion [1] [4]. This duality positions HK as a molecular switch between procoagulant and anti-inflammatory pathways.

Rationale for Targeting HK Domains in Thrombin Inhibition

The contact activation system drives pathological thrombosis without impairing hemostasis, making HK an ideal therapeutic target:

  • HK deficiency causes no bleeding diathesis in humans or mice, unlike FXI deficiency which may cause injury-related bleeding [6] [9]. This safety profile suggests that inhibiting HK domains could attenuate thrombosis while sparing physiological hemostasis.
  • Domain-Specific Interventions: Blocking D6 disrupts FXI/PK binding, delaying contact-initiated clotting in vitro and reducing thrombosis in vivo [6] [9]. For example, the monoclonal antibody 3E8 (targeting D6) inhibits FXI activation and prolongs aPTT by >150 seconds in human plasma, without affecting tissue factor-driven coagulation [6].
  • Compensatory Mechanisms: Thrombin can directly activate FXI, bypassing contact activation. This explains why HK deficiency does not cause bleeding but highlights why combining HK inhibitors with direct thrombin inhibitors may enhance efficacy [6] [9].

Table 2: Therapeutic Targeting Strategies for HK Domains

Target DomainTherapeutic ApproachMechanistic EffectExperimental Outcome
D6 (FXI/PK binding)Monoclonal antibody (3E8)Blocks FXI and PK binding to HKProlonged aPTT; Reduced thrombosis in murine models
D5 (Surface binding)Peptide mimetics (e.g., HKH20)Competes with HK for anionic surfacesInhibits contact activation at sites of vascular injury
D4 (Bradykinin release)Kallikrein inhibitors (e.g., Ecallantide)Prevents HK cleavage and bradykinin generationReduces inflammation without direct anticoagulation
D2/D3 (Protease inhibition)Engineered cystatin domainsEnhances inhibition of cysteine proteasesModulates platelet and leukocyte adhesion

Properties

CAS Number

289652-40-0

Product Name

Kininogen-Based Thrombin Inhibitor

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide

Molecular Formula

C29H46N8O7S

Molecular Weight

650.8 g/mol

InChI

InChI=1S/C29H46N8O7S/c1-15(2)23(28(43)35-20(14-45)26(41)33-13-22(32)39)37-29(44)24(16(3)4)36-27(42)19(10-11-21(31)38)34-25(40)18(30)12-17-8-6-5-7-9-17/h5-9,15-16,18-20,23-24,45H,10-14,30H2,1-4H3,(H2,31,38)(H2,32,39)(H,33,41)(H,34,40)(H,35,43)(H,36,42)(H,37,44)/t18-,19-,20-,23-,24-/m0/s1

InChI Key

WTXLFXLSDCKAEI-AZTPLLCYSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.